![molecular formula C15H15N3O3 B404341 N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404341.png)
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzylidene group attached to a pyridinecarbohydrazide backbone, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further optimize the industrial production methods .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used as a corrosion inhibitor in industrial applications.
Mecanismo De Acción
The mechanism of action of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- N,N′-bis[2-methoxybenzylidene]amino]oxamide
Uniqueness
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a methoxybenzylidene group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H15N3O3 |
|---|---|
Peso molecular |
285.3g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-18-10-12(7-8-14(18)19)15(20)17-16-9-11-5-3-4-6-13(11)21-2/h3-10H,1-2H3,(H,17,20)/b16-9+ |
Clave InChI |
DRUGRKVPYBMKLQ-CXUHLZMHSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC |
SMILES isomérico |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=CC=C2OC |
SMILES canónico |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


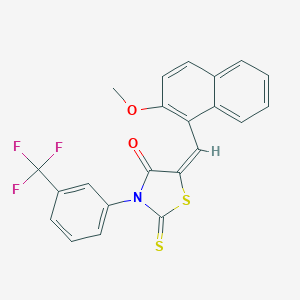
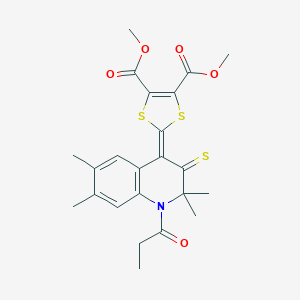
![3-bromo-N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404260.png)
![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
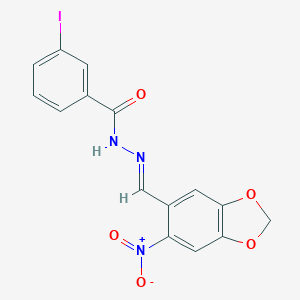
![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)
![4-[(2-bromo-4-methylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404274.png)
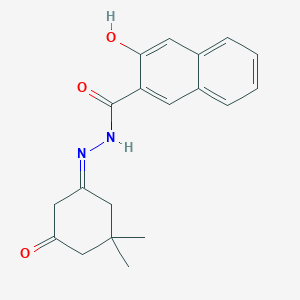
![5-(4-Bromophenyl)-2-furaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B404278.png)
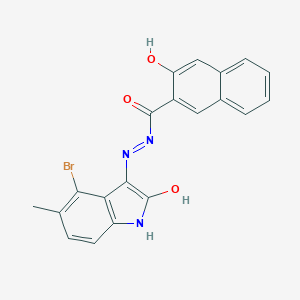
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
![4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404283.png)
